4,5-Dihydrobenzo[g][1]benzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone
Description
4,5-Dihydrobenzogbenzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
4,5-dihydrobenzo[g][1]benzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(23-10-4-3-7-16(23)19-21-12-25-22-19)17-11-14-9-8-13-5-1-2-6-15(13)18(14)26-17/h1-2,5-6,11-12,16H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESANQMBMJHHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NOC=N2)C(=O)C3=CC4=C(S3)C5=CC=CC=C5CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrobenzogbenzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzothiol and oxadiazole rings separately, followed by their coupling through a piperidine linker. The reaction conditions often include the use of strong bases, such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions at ambient temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrobenzogbenzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiol ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiol ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce different heterocyclic compounds.
Scientific Research Applications
4,5-Dihydrobenzogbenzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4,5-Dihydrobenzogbenzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-b4,5-b′]dithiophenes: These compounds share a similar benzothiol structure but differ in their electronic properties and reactivity.
1,2,4-Oxadiazoles: Compounds containing the oxadiazole ring are structurally similar and have comparable chemical properties.
Thiazoles: These heterocyclic compounds contain sulfur and nitrogen atoms and exhibit a range of biological activities.
Uniqueness
4,5-Dihydrobenzogbenzothiol-2-yl-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone is unique due to its combination of benzothiol, oxadiazole, and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
